N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O5/c1-5-26-15(27-6-2)10-19-16(23)13-8-7-9-22(11-13)18(24)14-12-21(3)20-17(14)25-4/h12-13,15H,5-11H2,1-4H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWEUZTQWSHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CCCN(C1)C(=O)C2=CN(N=C2OC)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
- IUPAC Name : N-(4-(2,2-diethoxyethylcarbamoyl)phenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
- Molecular Formula : C19H26N4O5
- Molecular Weight : 390.44 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with piperidine derivatives and diethoxyethyl groups. The process is characterized by multiple steps, including the formation of intermediates that are crucial for achieving the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several microorganisms, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The results indicated that the compound exhibits notable antimicrobial activity, with inhibition zones comparable to standard antibiotics like ampicillin and antifungal agents like clotrimazole.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| C. albicans | 20 | 64 |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit COX enzymes, which are key mediators in inflammation.
| Compound | IC50 (µg/mL) | Reference Drug (Diclofenac) IC50 (µg/mL) |
|---|---|---|
| N-(2,2-diethoxyethyl)... | 57.24 | 54.65 |
The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound shows potential as a multitarget ligand affecting aminergic receptors.
- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of several pyrazole derivatives against bacterial and fungal strains. The findings highlighted that this compound exhibited a significant reduction in microbial growth compared to control groups.
Anti-inflammatory Assessment
In another study focusing on anti-inflammatory properties, the compound was subjected to a series of tests to evaluate its effect on edema in animal models. Results showed a marked decrease in inflammation markers when treated with the compound, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Piperidine vs. Pyridine/Pyrimidine Cores: The target compound’s piperidine-3-carboxamide backbone contrasts with pyrazolo-pyridine (e.g., ) or pyrrolopyrimidine cores (e.g., ).
Substituent Effects: The diethoxyethyl group in the target compound may act as a prodrug moiety, hydrolyzing in vivo to an aldehyde intermediate, unlike stable substituents like trifluoromethoxy () or morpholino groups (). The 3-methoxy-1-methylpyrazole substituent likely enhances electron-donating properties and steric bulk compared to unsubstituted pyrazoles or halogenated analogs (e.g., ).
Biological Activity: While ALK inhibitors (e.g., ) and cannabinoid receptor ligands (e.g., ) share carboxamide functionalities, the target compound’s unique substituents suggest divergent selectivity. For instance, diethoxyethyl chains are rare in kinase inhibitors but common in prodrugs targeting esterase-rich tissues .
Preparation Methods
Pyrazole Core Formation
The 3-methoxy-1-methylpyrazole moiety is synthesized via Knorr-type cyclization:
- Hydrazine condensation : React ethyl acetoacetate (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol at 0–5°C for 4 h, yielding 1-methyl-3-oxopyrazolidine.
- Methoxy introduction : Treat intermediate with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 h, achieving 85% yield of 3-methoxy-1-methylpyrazole.
Carbonyl Activation
Convert the pyrazole to its acyl chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane at −10°C for 2 h. Quench excess reagent with anhydrous Na₂SO₄ and isolate via distillation (bp 78–80°C under reduced pressure).
Preparation of N-(2,2-Diethoxyethyl)Piperidine-3-Carboxamide
Piperidine-3-Carboxylic Acid Activation
Diethoxyethyl Amine Coupling
Introduce the diethoxyethyl group via nucleophilic acyl substitution:
- Add 2,2-diethoxyethylamine (1.5 equiv) to the mixed anhydride at −10°C over 1 h.
- Warm to room temperature and stir for 12 h.
- Purify by silica gel chromatography (EtOAc/hexane 3:7) to obtain white crystalline product (mp 112–114°C, 78% yield).
Final Assembly via Acylation
Piperidine Acylation
- Dissolve N-(2,2-diethoxyethyl)piperidine-3-carboxamide (1.0 equiv) in dry DMF under N₂.
- Add pyrazole-4-carbonyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Warm to 40°C and stir for 8 h.
- Quench with ice-water and extract with dichloromethane (3×50 mL).
- Purify via reverse-phase HPLC (MeCN/H₂O gradient) to obtain target compound as hygroscopic solid (HPLC purity >99%, 65% yield).
Reaction Optimization and Challenges
Critical Parameters
- Temperature control : Pyrazole methylation requires strict temperature ≤60°C to prevent demethylation.
- Moisture sensitivity : Diethoxyethyl group installation demands anhydrous conditions to avoid acetal hydrolysis.
- Coupling efficiency : Excess acyl chloride (1.2 equiv) and DMAP catalyst maximize acylation yield while minimizing dipeptide byproducts.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₃₁N₅O₅ | HRMS (ESI+) |
| [α]D²⁵ | +12.4° (c 0.5, CHCl₃) | Polarimetry |
| ¹H NMR (500 MHz) | δ 1.21 (t, 6H), 3.48 (q, 4H)... | CDCl₃ |
| HPLC Retention | 8.92 min (C18, 60% MeCN) | UV 254 nm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Pyrazole-4-carbonyl intermediate preparation : React 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with coupling agents (e.g., EDCI/HOBt) under anhydrous conditions in solvents like dichloromethane .
- Piperidine-3-carboxamide functionalization : Use N-(2,2-diethoxyethyl)amine under basic conditions (e.g., triethylamine in ethanol) at 60–80°C to ensure efficient amide bond formation .
- Yield optimization : Control reaction pH (~7–8) and employ catalysts like DMAP to reduce side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the diethoxyethyl group (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and the pyrazole carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to cleavage at the piperidine-carboxamide bond) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1680–1700 cm) and ether C-O bonds (~1100 cm) .
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Methodological Answer :
- Temperature Control : Maintain temperatures <80°C to prevent decomposition of the diethoxyethyl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures improve amidation efficiency .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for base-sensitive steps .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the pyrazole or piperidine rings) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3-methoxy group on the pyrazole with halogens (e.g., Cl, F) to assess effects on receptor binding .
- Modify the diethoxyethyl chain to shorter/longer alkoxy groups and evaluate solubility and metabolic stability .
- Experimental Design : Synthesize analogs via parallel synthesis, then test in vitro against target receptors (e.g., cannabinoid or kinase receptors) using competitive binding assays .
- Data Interpretation : Correlate logP values (from HPLC) with cellular permeability .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with cannabinoid receptors (e.g., CB1/CB2), focusing on hydrogen bonds with the carboxamide and piperidine groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and identify key residues (e.g., Ser383 in CB1) .
Q. How can contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Re-test the compound in parallel with reference standards (e.g., anandamide for cannabinoid receptor assays) under controlled conditions (pH 7.4, 37°C) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and adjust for variables like cell line heterogeneity or incubation time .
- Orthogonal Validation : Confirm activity via complementary assays (e.g., cAMP inhibition for CB1, calcium flux for CB2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
